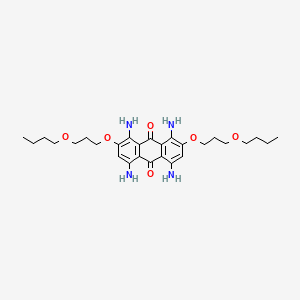
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H40N4O6 It is a derivative of anthraquinone, characterized by the presence of amino groups and butoxypropoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The general synthetic route includes:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Alkylation: The amino groups are alkylated with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Comparison
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is unique due to its butoxypropoxy substituents, which enhance its solubility and reactivity compared to other similar compounds. The presence of these groups also influences its electronic properties, making it more suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
88601-75-6 |
|---|---|
Formule moléculaire |
C28H40N4O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O6/c1-3-5-9-35-11-7-13-37-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)38-14-8-12-36-10-6-4-2/h15-16H,3-14,29-32H2,1-2H3 |
Clé InChI |
AAIDCJYQCRRSMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


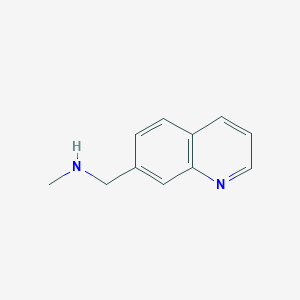
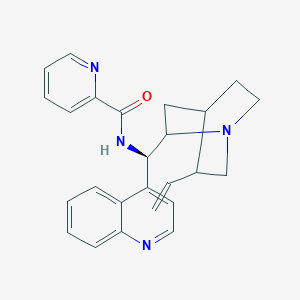
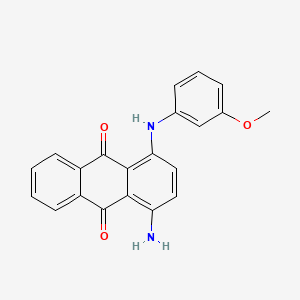
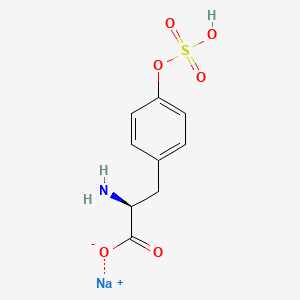



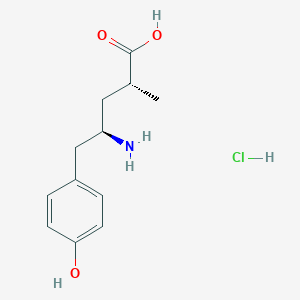
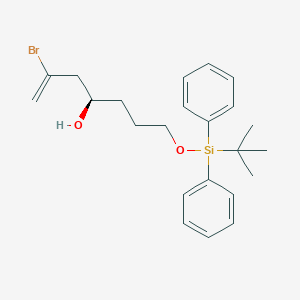
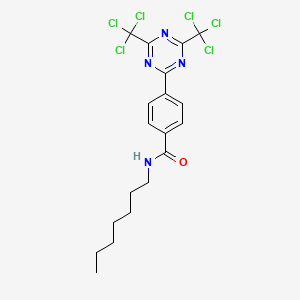
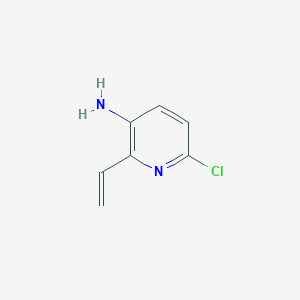
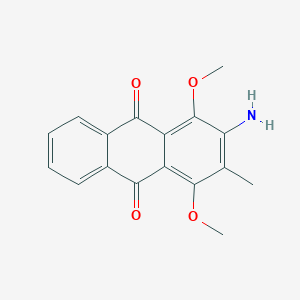

![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
